molecular formula C26H21FN2O4S B306441 2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B306441
M. Wt: 476.5 g/mol
InChI Key: RCSPFOOTRLPDTF-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various biochemical and physiological processes, and its mechanism of action has been the subject of extensive investigation. In

Scientific Research Applications

2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain enzymes and has been used as a tool for studying the function of these enzymes in various biological processes.

Mechanism of Action

The mechanism of action of 2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide involves the inhibition of specific enzymes through the formation of covalent bonds with the active site of the enzyme. This compound has been shown to selectively inhibit the activity of enzymes involved in various biological processes, including protein degradation, cell division, and cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide depend on the specific enzymes that are targeted by this compound. In general, this compound has been shown to inhibit the activity of enzymes involved in various biological processes, which can lead to changes in cellular signaling pathways, protein degradation, and cell division.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide in lab experiments include its selectivity for specific enzymes and its ability to form covalent bonds with the active site of these enzymes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

For research on this compound include studies of its potential applications in drug discovery and development, as well as investigations into its mechanism of action and its effects on specific biological processes.

Synthesis Methods

The synthesis of 2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide involves a multi-step process that has been described in detail in several research articles. The first step involves the reaction of 2-aminothiazolidine-4-one with 2-bromo-1-(2-fluorobenzyl)benzene to form the intermediate 2-(2-fluorobenzyl)-5-(2-thiazolidinone)benzyl bromide. This intermediate is then reacted with 4-methylphenylacetic acid to yield the final product, 2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide.

properties

Product Name

2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Molecular Formula

C26H21FN2O4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H21FN2O4S/c1-17-10-12-20(13-11-17)28-24(30)15-29-25(31)23(34-26(29)32)14-18-6-3-5-9-22(18)33-16-19-7-2-4-8-21(19)27/h2-14H,15-16H2,1H3,(H,28,30)/b23-14-

InChI Key

RCSPFOOTRLPDTF-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4F)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4F)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4F)SC2=O

Origin of Product

United States

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